Lorcaserin hydrochloride hemihydrate

Solid-State Chemistry Pharmaceutical Development Crystallography

Anhydrous lorcaserin polymorphs suffer from hygroscopicity-driven hydration variability, undermining reproducibility. Lorcaserin hydrochloride hemihydrate (Form III, CAS 856681-05-5) is the thermodynamically stable crystalline form ensuring consistent bioavailability. • >98% HPLC; non-hygroscopic Form III ensures reproducible in vivo exposure • 104-fold 5-HT2C vs. 5-HT2B selectivity eliminates valvulopathy confounds • >400 mg/mL aqueous solubility; supplied with full analytical documentation

Molecular Formula C22H32Cl4N2O
Molecular Weight 482.3 g/mol
Cat. No. B8023404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLorcaserin hydrochloride hemihydrate
Molecular FormulaC22H32Cl4N2O
Molecular Weight482.3 g/mol
Structural Identifiers
SMILESCC1CNCCC2=C1C=C(C=C2)Cl.CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl
InChIInChI=1S/2C11H14ClN.2ClH.H2O/c2*1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;;/h2*2-3,6,8,13H,4-5,7H2,1H3;2*1H;1H2/t2*8-;;;/m00.../s1
InChIKeyWRZCAWKMTLRWPR-VSODYHHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lorcaserin Hydrochloride Hemihydrate: The Pharmaceutical Reference Standard for Selective 5-HT2C Agonism


Lorcaserin hydrochloride hemihydrate (CAS 856681-05-5) is the defined crystalline Form III hemihydrate salt of lorcaserin, a selective serotonin 2C receptor agonist [1]. It is chemically designated as (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride hemihydrate, with an empirical formula of C11H15Cl2N·0.5H2O and a molecular weight of 241.16 g/mol for the hemihydrate form [2]. This specific crystalline form is the thermodynamically stable hydrate form utilized in the commercial pharmaceutical product Belviq® [3]. Its key differentiator lies in its unique combination of high aqueous solubility (>400 mg/mL) [2] and superior stability compared to its anhydrous polymorphs, making it the definitive form for reproducible research and pharmaceutical development [3].

Why Lorcaserin Hydrochloride Hemihydrate Cannot Be Readily Substituted by Anhydrous Forms or Other Serotonergic Agents


Substituting lorcaserin hydrochloride hemihydrate with alternative salt forms, anhydrous polymorphs, or other 5-HT2C agonists introduces significant risks to experimental reproducibility and pharmaceutical performance. Anhydrous Forms I and II are hygroscopic and readily convert to the hemihydrate upon moisture exposure, leading to variable hydration states and inconsistent bioavailability [1]. Furthermore, other serotonergic agonists like fenfluramine lack the receptor selectivity profile of lorcaserin, resulting in unacceptable off-target effects on 5-HT2B receptors associated with cardiac valvulopathy [2]. The specific hemihydrate crystal form is not merely a convenient solid state but a critical determinant of stability, solubility, and ultimately, the predictable pharmacological profile that defines its utility [3].

Quantitative Differentiation of Lorcaserin Hydrochloride Hemihydrate: Head-to-Head and Cross-Study Comparative Data


Crystal Form Stability: Hemihydrate (Form III) vs. Anhydrous Polymorphs (Forms I, II, IV)

Lorcaserin hydrochloride hemihydrate (Form III) is the thermodynamically stable form under ambient conditions, while anhydrous Forms I and II are metastable and hygroscopic, rapidly converting to Form III upon exposure to moisture [1]. This conversion is a key differentiator, as it directly impacts manufacturing reproducibility and shelf-life. Form IV, another anhydrous polymorph, is more stable than Forms I and II but still less stable than the hemihydrate under typical storage conditions [2].

Solid-State Chemistry Pharmaceutical Development Crystallography

Aqueous Solubility: Lorcaserin Hydrochloride Hemihydrate vs. Lorcaserin Base

The hydrochloride hemihydrate salt form of lorcaserin exhibits exceptionally high aqueous solubility (>400 mg/mL), a property that significantly differs from the poorly soluble lorcaserin free base [1]. This high solubility is critical for achieving rapid and complete dissolution of the oral dosage form, ensuring consistent absorption [2]. In contrast, the free base would present substantial formulation challenges to achieve comparable bioavailability.

Formulation Science Bioavailability Preformulation

5-HT2C Receptor Binding Affinity and Selectivity: Lorcaserin vs. Fenfluramine and CP-809101

Lorcaserin binds to human 5-HT2C receptors with a Ki of 15 ± 1 nM and demonstrates 18-fold selectivity over 5-HT2A (Ki ~270 nM) and 104-fold selectivity over 5-HT2B receptors (Ki ~1560 nM) [1]. This selectivity profile is superior to earlier serotonergic agents like fenfluramine, which lack this 5-HT2B sparing property and are associated with cardiac valvulopathy [2]. Compared to the research compound CP-809101, lorcaserin exhibits higher emetogenic potential in rodent models, but also demonstrates a more favorable overall selectivity profile against a broad panel of 67 other GPCRs and ion channels [3].

Receptor Pharmacology Selectivity Profiling Safety Pharmacology

Comparative Weight Loss Efficacy and Tolerability: Lorcaserin vs. Phentermine/Topiramate ER

In cross-study comparisons, phentermine/topiramate extended-release (PHEN/TPM ER) demonstrates superior weight loss efficacy compared to lorcaserin, with higher percentages of patients achieving ≥5% and ≥10% weight loss from baseline [1]. However, lorcaserin is associated with a lower incidence of adverse effects [2]. Specifically, a 2014 review noted that while PHEN/TPM ER had a superior weight loss profile, the incidence of adverse effects was lower with lorcaserin [2]. This positions lorcaserin as a preferred option for research applications where minimizing adverse event profiles is a higher priority than maximizing absolute weight loss.

Clinical Pharmacology Obesity Comparative Effectiveness

Optimal Application Scenarios for Lorcaserin Hydrochloride Hemihydrate Based on Quantitative Evidence


Preclinical Obesity and Metabolic Disorder Research Requiring High Selectivity and Defined PK

Given its well-characterized 104-fold selectivity for 5-HT2C over 5-HT2B receptors [1] and high aqueous solubility (>400 mg/mL) [2], this compound is ideally suited for chronic in vivo studies in rodent models of obesity and metabolic syndrome. Its stable hemihydrate crystal form ensures consistent dissolution and reproducible exposure, minimizing variability in pharmacokinetic and pharmacodynamic outcomes [3]. This is critical for studies investigating the role of 5-HT2C agonism on food intake, energy expenditure, and glucose homeostasis without the confounding cardiac valvulopathy associated with less selective serotonergic agents.

Pharmaceutical Development and Solid-State Characterization Reference Standard

The defined crystal structure and thermodynamic stability of lorcaserin hydrochloride hemihydrate (Form III) make it the essential reference standard for analytical method development, polymorph screening, and formulation studies [1]. Its non-hygroscopic nature and resistance to conversion under ambient conditions, unlike its anhydrous counterparts, ensure that analytical results are representative of the stable commercial form [1]. This is indispensable for developing robust manufacturing processes and establishing specifications for generic drug development.

Selective 5-HT2C Receptor Pharmacology Tool for CNS Target Engagement Studies

The compound's high affinity (Ki = 15 nM) and functional selectivity for the 5-HT2C receptor, coupled with its lack of activity at 5-HT2A, dopamine, and norepinephrine transporters [1], make it a precise pharmacological tool for dissecting 5-HT2C-mediated behaviors in the central nervous system. It is particularly valuable for studies on impulsivity, satiety, and reward mechanisms, where off-target effects could confound interpretation [2]. Its defined pharmacokinetic profile, including peak plasma concentration at 1.5-2 hours post-dose [3], allows for temporal correlation of target engagement with behavioral outcomes.

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